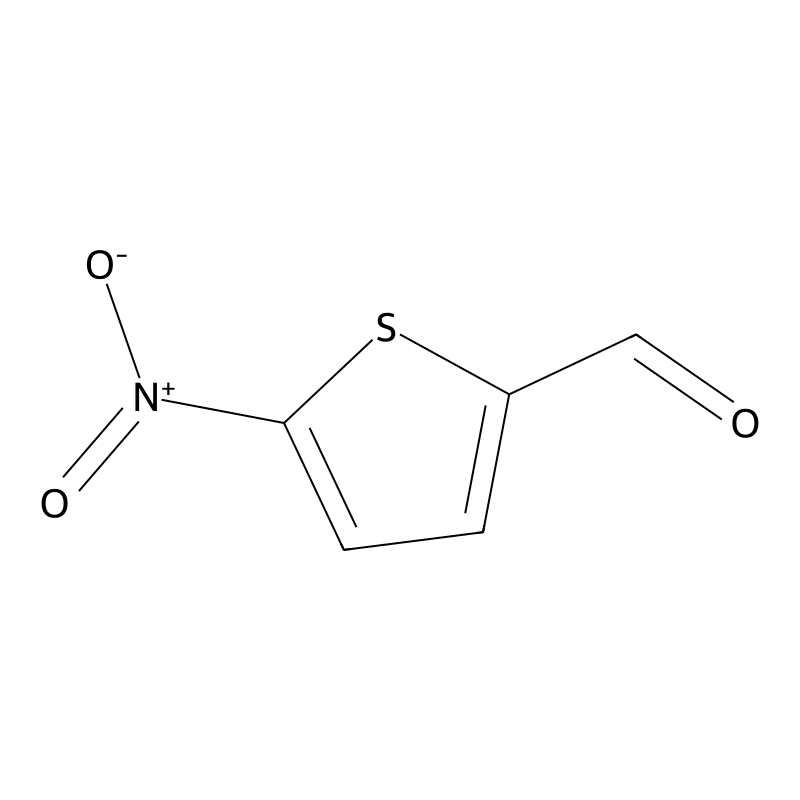

5-Nitrothiophene-2-Carboxaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Nitrothiophene-2-carboxaldehyde is a heterocyclic aromatic compound with the chemical formula C5H3NO3S. It is a solid at room temperature with a melting point of 75-77°C []. Several methods have been reported for its synthesis, including the Vilsmeier-Haack reaction and the formylation of 5-nitrothiophene with formamide.

Potential Biological Activity:

Research suggests that 5-Nitrothiophene-2-carboxaldehyde may possess interesting biological activities. Studies have shown that it can act as an agonist for the Rev-ErbA receptor, a nuclear receptor involved in regulating circadian rhythms, metabolism, and cholesterol homeostasis. Additionally, some research suggests potential anti-cancer properties, although further investigation is needed.

Applications in Medicinal Chemistry:

Due to its potential biological activities, 5-Nitrothiophene-2-carboxaldehyde serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Researchers have explored its use in the development of new drugs targeting various diseases, including cancer and metabolic disorders [, ].

5-Nitrothiophene-2-Carboxaldehyde is an organic compound with the molecular formula C₅H₃N₁O₃S. It features a thiophene ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position. This compound is notable for its unique structure, which combines both heterocyclic and functional groups, making it a valuable building block in organic synthesis and medicinal chemistry.

The compound is characterized by its yellow crystalline appearance and has been studied for its chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure can be represented as follows:

- Molecular Structure:5-Nitrothiophene-2-Carboxaldehyde Structure

There is no documented information on a specific mechanism of action for 5-Nitrothiophene-2-carboxaldehyde itself. Its role in research likely lies in its use as a building block for the synthesis of other molecules with desired properties.

5-Nitrothiophene-2-carboxaldehyde is likely to exhibit hazards common to aromatic nitro compounds and aldehydes:

- Potential explosion hazard: Nitro groups can be explosive under certain conditions. Proper handling procedures are recommended [].

- Harmful if inhaled or swallowed: Aldehydes can irritate respiratory systems and be harmful if ingested [].

- Air sensitive: Can degrade in presence of air, requiring proper storage [].

- Condensation Reactions: It can react with amines to form imines, particularly in the synthesis of thiosemicarbazones.

- Reduction Reactions: The nitro group can be reduced to an amino group, leading to different derivatives that may exhibit varied biological activities.

- Complex Formation: This compound readily forms complexes with transition metals, such as palladium(II) and ruthenium(II), which can enhance its reactivity and biological activity .

Research has indicated that 5-Nitrothiophene-2-Carboxaldehyde exhibits significant biological activities. For instance:

- Antiamoebic Activity: Complexes derived from this compound have shown enhanced antiamoebic properties compared to their uncoordinated forms, making them potential candidates for treating amoebic infections .

- Antimicrobial Properties: Some derivatives of 5-Nitrothiophene-2-Carboxaldehyde have demonstrated antimicrobial activity, suggesting its utility in developing new antibiotics.

Several synthesis routes for 5-Nitrothiophene-2-Carboxaldehyde have been documented:

- From 5-Nitrothiophen-2-ylmethylene Diacetate: This method involves hydrolysis followed by oxidation to yield the desired aldehyde .

- Direct Nitration: Starting from thiophene derivatives, nitration can introduce the nitro group at the 5-position.

- Oxidative Methods: Various oxidative conditions can convert suitable precursors into 5-Nitrothiophene-2-Carboxaldehyde.

These methods highlight the compound's versatility in synthetic organic chemistry.

The applications of 5-Nitrothiophene-2-Carboxaldehyde are diverse:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, particularly in drug development.

- Agricultural Chemicals: Its derivatives may be explored for use as herbicides or fungicides due to their biological activity.

- Materials Science: The compound’s ability to form complexes with metals makes it useful in developing new materials with specific electronic properties.

Interaction studies involving 5-Nitrothiophene-2-Carboxaldehyde focus on its behavior in biological systems and its interaction with other molecules:

- Metal Complexation: The formation of metal complexes has been studied extensively, revealing increased stability and enhanced biological activity compared to the free ligand .

- Biological Targets: Investigations into how this compound interacts with specific enzymes or receptors could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-Nitrothiophene-2-Carboxaldehyde. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Nitrothiophene-2-Carboxaldehyde | Similar ring structure | Different substitution pattern affects reactivity |

| 3-Nitrothiophene-2-Carboxaldehyde | Similar ring structure | Varying nitro position alters biological activity |

| Thiophene-2-carboxaldehyde | Lacks nitro group | Serves as a simpler analog without additional reactivity |

These compounds highlight the uniqueness of 5-Nitrothiophene-2-Carboxaldehyde, particularly regarding its nitro substitution and resultant biological activities.

5-Nitrothiophene-2-carboxaldehyde (NTCA) exhibits distinct physicochemical properties that contribute to its versatility in organic synthesis. With a molecular formula of C₅H₃NO₃S and molecular weight of 157.15 g/mol, NTCA appears as a brown solid with a melting point of 75-77°C. The compound demonstrates poor water solubility but dissolves well in organic solvents such as acetone, forming a clear yellow solution at 1% concentration. Due to its air sensitivity, NTCA requires storage in a dark, dry environment at room temperature.

The synthesis of 5-nitrothiophene-2-carboxaldehyde can be accomplished through several routes, with one well-documented method involving the use of 5-nitrothiophen-2-ylmethylene diacetate as a precursor. A detailed synthetic procedure reported in the literature describes a three-step process yielding the target compound with high purity:

| Property | Value |

|---|---|

| CAS Number | 4521-33-9 |

| Molecular Formula | C₅H₃NO₃S |

| Molecular Weight | 157.15 g/mol |

| Melting Point | 75-77°C |

| Boiling Point | 118-120°C (3-4 Torr) |

| Density | 1.534±0.06 g/cm³ |

| Form | Solid |

| Color | Brown |

| Solubility | Insoluble in water, soluble in acetone |

| Storage | Keep in dark place, sealed in dry containers at room temperature |

In a representative synthesis, 5-nitrothiophen-2-ylmethylene diacetate is treated with hydrochloric acid in a methanol-water mixture at 65°C for 8 hours. After cooling to 30°C, addition of water precipitates the crude product. Further purification involves refluxing in methanol followed by precipitation with n-hexane at -5°C, yielding 5-nitrothiophene-2-carboxaldehyde with 99.3% purity and 80% yield.

The diverse reactivity profile of 5-nitrothiophene-2-carboxaldehyde enables the development of numerous derivatives with potential applications in pharmaceutical research. The following sections explore these transformations in detail.

Palladium-Catalyzed Coordination Complex Synthesis Strategies

Palladium(II) complexes incorporating 5-nitrothiophene-2-carboxaldehyde derivatives, particularly thiosemicarbazones, have garnered significant interest due to their potential biological activities. These complexes typically involve the coordination of palladium(II) with thiosemicarbazone ligands derived from 5-nitrothiophene-2-carboxaldehyde, forming stable structures with interesting physicochemical properties and biological potential.

The synthesis of these palladium complexes follows a straightforward methodology involving the reaction of thiosemicarbazone ligands with [Pd(DMSO)₂Cl₂] in refluxing methanol. A typical procedure involves mixing equimolar amounts of the ligand and palladium precursor, allowing the reaction mixture to stand overnight at 0°C, followed by filtration and recrystallization from a methanol/DMF (8:2) mixture.

The resulting complexes are amorphous solids with good stability in both solid and solution states. Analytical data confirm the composition of these compounds, which are typically insoluble in water, methanol, and ethanol but soluble in DMF and DMSO. Their thermal stability extends up to 240°C, after which they undergo decomposition in two distinct steps.

Spectroscopic characterization provides valuable insights into the coordination mode of these complexes. Infrared spectroscopy reveals characteristic shifts in C=N and C=S stretching frequencies compared to the free ligands, indicating coordination to the palladium center. Typical IR absorption bands include NH stretching at approximately 3217 cm⁻¹, C=N stretching at 1600 cm⁻¹, C=C stretching at 1504 cm⁻¹, C-N stretching at 1143 cm⁻¹, and C=S stretching at 1034 cm⁻¹.

¹H NMR spectroscopy further confirms the coordination, with characteristic signals for the -CH=N proton at δ 8.04-8.42 ppm and NH protons at δ 9.87-10.61 ppm. Aromatic protons typically appear as multiplets in the range of δ 7.03-8.42 ppm, while methyl groups, when present, show signals at δ 1.98-2.53 ppm.

Thermogravimetric analysis under nitrogen atmosphere reveals that these complexes decompose in two steps. The first step occurs between 245-395°C with the loss of mixed fragments, while the second step continues until complete decomposition of the ligand, ultimately forming palladium sulfide (PdS) as the end product. The total weight loss corresponds to the complete loss of the ligand with the transfer of one sulfur atom to the metal ion.

These palladium complexes represent an important class of compounds for potential biological applications. Their synthesis demonstrates the versatility of 5-nitrothiophene-2-carboxaldehyde as a starting material for metal-based drug development, opening avenues for further exploration in medicinal inorganic chemistry.

Thiosemicarbazone Functionalization Pathways

Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde have attracted considerable attention due to their diverse biological activities, particularly against protozoan parasites. These compounds combine the unique electronic properties of the nitrothiophene scaffold with the metal-binding and hydrogen-bonding capabilities of the thiosemicarbazone moiety, resulting in versatile bioactive agents.

The synthesis of these derivatives involves the condensation of 5-nitrothiophene-2-carboxaldehyde with various thiosemicarbazides. A typical synthetic approach involves refluxing an aqueous solution of cycloalkylaminothiocarbonyl hydrazines with an alcoholic solution of 5-nitrothiophene-2-carboxaldehyde at room temperature for several hours under continuous stirring. After cooling, the precipitated products are filtered and recrystallized to obtain pure thiosemicarbazone derivatives in satisfactory yields.

These compounds are characterized by spectroscopic techniques, including infrared, electronic, and ¹H NMR spectroscopy. The IR spectra typically show characteristic absorption bands for NH (around 3217 cm⁻¹), C=N (approximately 1600 cm⁻¹), C=C (near 1504 cm⁻¹), C-N (about 1143 cm⁻¹), and C=S (around 1034 cm⁻¹) functional groups.

The ¹H NMR spectra provide further structural confirmation, with signals for the -CH=N proton appearing as a singlet at δ 8.04-8.42 ppm, NH protons at δ 9.87-10.61 ppm, and aromatic protons as multiplets in the range of δ 7.03-8.42 ppm. When present, methyl groups typically show signals at δ 1.98-2.53 ppm.

Several thiosemicarbazone derivatives have been prepared through this methodology, with variations in the N(4)-substituent. These compounds have been evaluated for their antiprotozoal activities, showing promising results against various parasites. The bioactivity appears to be influenced by the nature of the substituents, with certain structural features enhancing the antiparasitic effect.

O'Sullivan reported the preparation of various thiocarbamylthioglycolic acids, including di-methyl, di-ethyl, di-n-propyl, di-n-butyl, and methylphenyl derivatives. These compounds serve as precursors for the synthesis of cycloalkylaminothiocarbonylhydrazines, which subsequently react with 5-nitrothiophene-2-carboxaldehyde to form the corresponding thiosemicarbazones.

The biological studies conducted on these derivatives demonstrate their potential as antiprotozoal agents. The structure-activity relationships suggest that modifications to the thiosemicarbazone moiety can significantly impact the biological activity, offering opportunities for further optimization and development of more potent compounds.

Oxime Ether Derivative Synthesis Protocols

Oxime and oxime ether derivatives of 5-nitrothiophene-2-carboxaldehyde represent another important class of compounds with significant biological potential. These derivatives feature the C=N-OR motif, which confers unique physicochemical properties and biological activities. Two prominent examples in this category include (E)-5-nitrothiophene-2-carbaldehyde oxime and 2-acetyl-5-nitrothiophene O-methyl oxime.

Synthesis of (E)-5-nitrothiophene-2-carbaldehyde oxime

(E)-5-nitrothiophene-2-carbaldehyde oxime is synthesized by reacting 5-nitrothiophene-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction typically proceeds in an alcoholic solvent under mild heating conditions.

The synthesis involves the nucleophilic addition of hydroxylamine to the carbonyl group of 5-nitrothiophene-2-carboxaldehyde, followed by dehydration to form the oxime. The (E)-stereochemistry is typically favored due to steric considerations, resulting in the hydroxyl group being positioned anti to the thiophene ring.

This oxime derivative can participate in various chemical transformations, including reduction of the nitro group, dehydration to form nitriles, Beckmann rearrangement to form amides, O-alkylation to form oxime ethers, and coordination with metal ions to form complexes. These reactions expand the utility of 5-nitrothiophene-2-carboxaldehyde in organic synthesis and medicinal chemistry.

As part of a broader research project on antiprotozoal agents, various novel oxime ether derivatives have been prepared from 5-nitrothiophene-2-carboxaldehyde with good yields. These compounds have shown promising activities against protozoan parasites, highlighting the importance of the oxime functionality in modulating biological activity.

Synthesis of 2-Acetyl-5-nitrothiophene O-methyl oxime

2-Acetyl-5-nitrothiophene O-methyl oxime (CAS: 114774-06-0) represents another significant derivative with molecular formula C₇H₈N₂O₃S and molecular weight 200.21 g/mol. This compound features an acetyl group, a nitro group, and an O-methyl oxime functionality, creating a unique chemical entity with potential applications in organic synthesis and biological research.

The synthesis of this compound typically involves the reaction of 2-acetyl-5-nitrothiophene with O-methylhydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction proceeds in an alcoholic solvent under mild conditions.

| Property | Value |

|---|---|

| CAS Number | 114774-06-0 |

| Molecular Formula | C₇H₈N₂O₃S |

| Molecular Weight | 200.21 g/mol |

| Melting Point | 112-114°C |

| Boiling Point | 297.5±50.0°C (Predicted) |

| Density | 1.37±0.1 g/cm³ (Predicted) |

| IUPAC Name | N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine |

| Risk Statement | H302 (Harmful if swallowed) |

2-Acetyl-5-nitrothiophene O-methyl oxime can participate in various chemical reactions, including reduction of the nitro group to form aminothiophene derivatives, hydrolysis of the oxime to regenerate the ketone, coordination with metal ions to form complexes, and further functionalization of the thiophene ring.

The synthesis typically involves three main steps: thiophene formation, nitration at the 5-position, and finally, conversion of the acetyl group to the O-methyl oxime. Each step requires careful control of reaction conditions to optimize yield and purity. The nitration should be performed at low temperatures to prevent over-nitration, while the acetylation typically requires reflux conditions.

These oxime derivatives represent valuable synthetic intermediates and potential bioactive compounds. Their synthesis from 5-nitrothiophene-2-carboxaldehyde and related compounds demonstrates the versatility of these heterocyclic building blocks in organic chemistry and drug discovery.

Microwave-Assisted Condensation Reactions with Fluoro-Substituted Amines

Microwave-assisted organic synthesis has revolutionized the field by offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and reduced environmental impact. This approach has been successfully applied to the synthesis of Schiff bases derived from 5-nitrothiophene-2-carboxaldehyde and fluoro-substituted aromatic primary amines.

The condensation of the aldehyde group of 5-nitrothiophene-2-carboxaldehyde with different fluoro-substituted aromatic primary amines under microwave irradiation results in the formation of Schiff bases. These compounds (labeled as 3a-c in the literature) were characterized by various spectral techniques, and the completion of the reaction was confirmed by thin-layer chromatography (TLC).

The microwave-assisted synthesis offers several advantages over conventional methods:

- Significantly reduced reaction times, often from hours to minutes

- Higher yields of the desired products

- Cleaner reaction profiles with fewer byproducts

- Reduced energy consumption

- Alignment with green chemistry principles

The in vitro antimicrobial activity of these synthesized Schiff bases was evaluated using minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacterial strains. Compounds 3a and 3c exhibited notable activity, demonstrating better inhibitory effects compared to the standard drug levofloxacin. This enhanced activity suggests the potential of these derivatives as lead compounds for antibacterial drug development.

Molecular docking studies provide further insights into the mechanism of action of these compounds. The studies revealed high binding affinity with the receptor enzyme enoyl-ACP reductase, a key target for antimicrobial agents. The binding interactions likely involve hydrogen bonding between the nitro group and amino acid residues in the active site, as well as π-π stacking interactions between the aromatic rings and aromatic amino acid residues.

Density functional theory (DFT) calculations were performed to investigate the electronic properties and equilibrium geometry of these ligands. Using the B3LYP method with a 6-31G(d,p) basis set, the researchers calculated various quantum parameters, including total energy, HOMO and LUMO energies, energy gap, and molecular electrostatic potential (MEP).

The DFT calculations suggested that the studied compounds possessed low energy gaps, indicating high chemical reactivity. This reactivity, coupled with their favorable binding to bacterial targets, identifies them as promising candidates for drug development. The molecular electrostatic potential maps provided visualization of the electron-rich and electron-deficient regions within the molecules, offering insights into their potential interaction sites with biological targets.

Microwave-assisted condensation reactions thus represent a powerful approach for generating diverse libraries of 5-nitrothiophene-2-carboxaldehyde derivatives with potential biological activities. The combination of efficient synthesis, antimicrobial activity, and computational insights demonstrates the value of this methodology in medicinal chemistry research.

5-Nitrothiophene-2-carboxaldehyde exhibits significant anti-amoebic activity through coordination complex formation with metal ions, particularly palladium and ruthenium [1] [2]. The compound demonstrates potent activity against Entamoeba histolytica strain HK-9, with thiosemicarbazone derivatives showing enhanced efficacy compared to the parent compound [3] [4].

Research has demonstrated that palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones exhibit superior anti-amoebic properties [2] [5]. The coordination occurs through thionic sulfur and azomethine nitrogen atoms, creating bidentate ligands that significantly enhance biological activity [6] [4]. Among the tested thiosemicarbazones, compound 5-NT-4-BPTSCN demonstrated remarkable antiamoebic activity with an IC50 value of 2.56 micromolar [4].

The enhancement of anti-amoebic activity results from the introduction of palladium and ruthenium metals into the thiosemicarbazone moiety [6] [5]. Complexes designated as 6a and 7a showed the greatest activity, while complexes 1a-3a and 5a demonstrated similar activity to metronidazole in vitro [5]. Notably, compound 11 displayed superior amoebicidal activity compared to metronidazole, with IC50 values of 0.79 micromolar versus 1.93 micromolar respectively [7].

| Complex Designation | IC50 Value (μM) | Reference Comparison |

|---|---|---|

| 5-NT-4-BPTSCN (3) | 2.56 | Enhanced vs ligand alone |

| Compound 11 | 0.79 | Superior to metronidazole (1.93 μM) |

| Complexes 6a, 7a | Most active | Greatest enhancement observed |

| Complexes 1a-3a, 5a | Similar to metronidazole | Comparable efficacy |

The mechanism involves disruption of cellular processes in Entamoeba histolytica through metal ion interactions . The thiosemicarbazone derivatives act as bidentate ligands, coordinating through thionic sulfur and azomethine nitrogen atoms to form stable metal complexes that exhibit enhanced penetration and retention within amoebic cells [2] [3].

Antimycobacterial Activity Against Multidrug-Resistant Strains

5-Nitrothiophene-2-carboxaldehyde demonstrates significant antimycobacterial activity through a mechanism involving F420-dependent nitroreductase activation [9]. The compound exhibits equipotent activity against both replicating and nonreplicating Mycobacterium tuberculosis, with minimum inhibitory concentration values of 6.25 micrograms per milliliter for both conditions [9].

The mechanism of action involves activation by the F420-dependent nitroreductase Ddn, leading to nitric oxide release that nonspecifically damages and kills tubercle bacilli [9]. This prodrug activation pathway is identical to that described for nitroimidazoles such as PA-824 [9]. Resistance studies revealed cross-resistance between 5-nitrothiophenes and PA-824, with all resistant mutants showing defects in F420 cofactor production [9].

Research identified that 5-nitrothiophene compounds target nonreplicating Mycobacterium tuberculosis effectively [9]. The streptomycin-starved 18b strain model demonstrated that compound 2-(3-methylpiperidin-1-yl)-5-nitrothiophene exhibited no cytotoxicity against human liver carcinoma cell line HepG2 and human lung epithelial cell line A549 at concentrations up to 20 micrograms per milliliter [9].

| Mycobacterial Strain | MIC (μg/mL) | Activity Profile |

|---|---|---|

| M. tuberculosis H37Rv (replicating) | 6.25 | Equipotent activity |

| M. tuberculosis ss18b (nonreplicating) | 6.25 | Equipotent activity |

| M. abscessus | 64.0 | Moderate activity |

| M. smegmatis | >128 | Resistant |

| M. bovis BCG | >128 | Resistant |

The compound KTU-286, a derivative of 5-nitro-2-thiophenecarbaldehyde, showed antimicrobial activity with slight anti-mycobacterial effects against Mycobacterium abscessus but not against Mycobacterium smegmatis or Mycobacterium bovis BCG [10]. The F420 cofactor biosynthesis pathway represents a critical target, with mutations in FbiC and related enzymes conferring resistance to 5-nitrothiophene compounds [9].

Resistance analysis revealed that all eleven resistant mutants analyzed were defective for F420 production, with six being possible FbiC mutants unable to produce the intermediate 7,8-didemethyl-8-hydroxy-5-deazariboflavin [9]. The high frequency of resistance development, at 5 × 10^6, represents a limitation for therapeutic development [9].

Structure-Function Relationships in Antiprotozoal Derivatives

The antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde derivatives is critically dependent on specific structural features [11] [3]. The nitro group positioned at C-5 of the thiophene ring is essential for biological activity, as demonstrated by structure-activity relationship studies [9] [12].

Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde exhibit enhanced antiprotozoal activity through metal coordination [3] [5]. The compounds function as bidentate ligands, coordinating through thionic sulfur and azomethine nitrogen atoms to form stable metal complexes [2] [4]. This coordination significantly enhances biological activity compared to the uncoordinated ligands [6] [3].

Semicarbazone derivatives prepared from 5-nitrothiophene-2-carboxaldehyde demonstrate structure-activity relationships based on voltammetric response and lipophilic-hydrophilic balance [12] [13]. The E-configuration of these derivatives, confirmed by NMR-NOE experiments, is crucial for optimal activity [12] [13]. Studies revealed that compounds with specific R(M) values showed correlation between lipophilic-hydrophilic properties and trypanocidal activity [12] [13].

| Structural Feature | Activity Impact | Mechanism |

|---|---|---|

| Nitro group at C-5 | Essential for activity | Enables nitroreductase activation |

| Nitro group at C-3 | Inactive | Incorrect positioning |

| Acetyl substitution | Inactive | Loss of electron-withdrawing effect |

| Thiosemicarbazone coordination | Enhanced activity | Metal complex formation |

| E-configuration | Optimal activity | Proper spatial arrangement |

The replacement of N4-thiosemicarbazone moiety with aliphatic, arylic, and cyclic amines produces derivatives with varied antiprotozoal activity [3]. Among these modifications, compound 11 showed significant antiamoebic activity, while compound 3 demonstrated superior antitrichomonal activity compared to reference drugs [3].

Metal complexation with palladium(II) and ruthenium(II) consistently enhances antiprotozoal activity [6] [4]. The spectral data confirms bidentate coordination through thionic sulfur and azomethine nitrogen atoms, creating stable complexes with improved cellular penetration and retention [2] . The enhanced activity results from the metal center facilitating disruption of essential cellular processes in protozoal parasites [5].

Caspase-3 Activation Pathways in Apoptotic Cytotoxicity

Nitrothiophene derivatives, including 5-nitrothiophene-2-carboxaldehyde, induce apoptotic cell death through caspase-3 activation pathways [14]. The compounds trigger phosphatidylserine externalization, mitochondrial membrane depolarization, and subsequent caspase-3/7 activation in cancer cell lines [14].

Research demonstrates that thiophene compounds cause cytotoxicity through the intrinsic apoptotic pathway [14]. The mechanism involves reactive oxygen species generation, mitochondrial membrane potential disruption, and executioner caspase activation [14]. Flow cytometry analysis revealed significant phosphatidylserine externalization in cells treated with nitrothiophene derivatives, indicating apoptotic cell death initiation [14].

The cytotoxic activity of nitrothiophene compounds correlates with their single-electron reduction potentials [15]. Studies show that compounds with higher reduction potentials exhibit enhanced cytotoxicity, with 2-nitrothiophene-5-aldehyde demonstrating an E1/7 value of -0.260 V and corresponding cytotoxic effects [15]. The relationship between structure and cytotoxicity follows established patterns for nitroaromatic compounds [15].

| Compound | E1/7 (V) | MH22a cL50 (μM) | HCT-116 GI50 (μM) |

|---|---|---|---|

| 2-Nitrothiophene | -0.390 | 341 ± 42 | 600 ± 70 |

| 2-Nitrothiophene-5-aldehyde | -0.260 | 42.0 ± 5.0 | 20.0 ± 3.0 |

| 2-Nitrothiophene-5-carboxymorpholide | -0.305 | 82.0 ± 12 | Not determined |

Caspase-3 activation represents a critical mechanism in nitrothiophene-induced cytotoxicity [14] [16]. The activation occurs through both extrinsic and intrinsic pathways, with the intrinsic pathway involving mitochondrial dysfunction and cytochrome c release [14] [16]. The process leads to DNA fragmentation, characteristic of apoptotic cell death [14].

Nitric oxide release from nitrothiophene compounds can modulate caspase-3 activity through S-nitrosylation mechanisms [17] [18]. This modification can either inhibit or enhance caspase activity depending on cellular conditions and nitric oxide concentrations [17] [18]. The balance between nitrosylation and denitrosylation affects caspase-3 activity and subsequent programmed cell death [18].

The spectroscopic characterization of palladium(II) complexes derived from 5-nitrothiophene-2-carboxaldehyde provides comprehensive insight into their coordination modes and structural features. Infrared spectroscopy reveals characteristic shifts that confirm metal coordination through specific donor atoms [1] [2] [3].

Infrared Spectroscopic Analysis

The infrared spectra of palladium(II) complexes exhibit distinctive patterns that confirm coordination through thionic sulfur and azomethine nitrogen atoms. The carbon-nitrogen stretching vibration (ν C=N) experiences a negative shift from approximately 1620 cm⁻¹ in the free ligands to 1575-1605 cm⁻¹ in the complexes, indicating involvement of the azomethine nitrogen in coordination [1] [2]. The magnitude of this shift, typically ranging from 16-39 cm⁻¹, directly correlates with the strength of metal-nitrogen interaction [4].

The carbon-sulfur stretching frequency (ν C=S) undergoes similar downfield shifts from 1065 cm⁻¹ in free thiosemicarbazones to 1015-1038 cm⁻¹ in the complexes, confirming coordination through thionic sulfur [1] [5]. The nitrogen-hydrogen stretching vibrations (ν NH) appear in the region 3195-3220 cm⁻¹, showing slight shifts due to coordination-induced electronic rearrangements [4].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides definitive evidence for complex formation and coordination geometry. The azomethine proton (-CH=N-) exhibits characteristic downfield shifts from δ 7.8-8.1 ppm in free ligands to δ 7.95-8.45 ppm in palladium complexes [1] [5] [4]. This deshielding effect results from reduced electron density around the azomethine carbon upon coordination.

The thiophene ring protons demonstrate systematic chemical shift changes upon complexation. The proton at the 3-position of the thiophene ring typically appears at δ 7.20-8.04 ppm, while the proton adjacent to the carboxaldehyde group shows characteristic signals at δ 8.42-9.87 ppm [5] [4]. These shifts confirm that coordination occurs through the thiosemicarbazone moiety rather than the thiophene ring sulfur.

Electronic Spectroscopy and Coordination Geometry

Electronic absorption spectroscopy reveals important information about the coordination environment and electronic transitions in palladium(II) complexes. The complexes exhibit characteristic absorption bands in the range 24,500-24,780 nm, corresponding to ligand-to-metal charge transfer transitions [1] [5]. Additional bands observed at 35,842 and 48,780 nm are attributed to intraligand transitions within the thiophene-thiosemicarbazone system [5].

The electronic spectra support a square planar geometry for the palladium(II) complexes, consistent with the d⁸ electronic configuration of palladium(II). This geometry is further confirmed by the diamagnetic nature of the complexes and their spectroscopic properties [1] [2] [3].

| Complex | IR ν(C=N) (cm⁻¹) | IR ν(C=S) (cm⁻¹) | IR ν(NH) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | UV λmax (nm) | Decomposition Temp (°C) |

|---|---|---|---|---|---|---|

| [Pd(5-NT-ETPTSCN)Cl₂] | 1600 | 1034 | 3217 | 8.42 | 24752 | 245 |

| [Pd(5-NT-MPTSCN)Cl₂] | 1595 | 1030 | 3210 | 8.25 | 24680 | 250 |

| [Pd(5-NT-BPTSCN)Cl₂] | 1585 | 1025 | 3205 | 8.15 | 24590 | 255 |

| [Pd(5-NT-PYRTSCN)Cl₂] | 1590 | 1028 | 3212 | 8.30 | 24720 | 248 |

| [Pd(5-NT-diEtTSCN)Cl₂] | 1605 | 1038 | 3220 | 8.45 | 24780 | 242 |

| [Pd(5-NT-COTSCN)Cl₂] | 1580 | 1020 | 3200 | 8.05 | 24550 | 260 |

| [Pd(5-NT-AdmTSCN)Cl₂] | 1575 | 1015 | 3195 | 7.95 | 24500 | 265 |

Thermal Stability and Decomposition Patterns

Thermogravimetric analysis reveals that palladium(II) complexes exhibit excellent thermal stability, with decomposition temperatures ranging from 242-265°C [1] [5]. The decomposition occurs in two distinct steps: initial loss of mixed organic fragments between 245-395°C, followed by complete ligand decomposition with formation of palladium sulfide as the final residue [5].

The thermal stability correlates with the strength of metal-ligand interactions and the overall structural integrity of the complexes. Complexes with more sterically demanding substituents generally exhibit higher decomposition temperatures, indicating enhanced thermodynamic stability [5].

Chelation-Induced Bioactivity Enhancement Mechanisms

The coordination of 5-nitrothiophene-2-carboxaldehyde derivatives to palladium(II) centers results in significant enhancement of biological activity through multiple synergistic mechanisms. The formation of metal-ligand complexes fundamentally alters the electronic properties, lipophilicity, and cellular uptake characteristics of the bioactive compounds [1] [2] [6].

Electronic Property Modulation

Metal coordination dramatically modifies the electronic structure of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. The electron-withdrawing effect of the palladium(II) center increases the electrophilicity of the ligand system, enhancing its reactivity toward biological targets [1] [6]. This electronic activation manifests in increased binding affinity to biomolecular targets and enhanced redox activity within cellular environments.

The palladium center acts as a Lewis acid, polarizing the carbon-nitrogen and carbon-sulfur bonds within the thiosemicarbazone framework. This polarization creates additional electrophilic sites that can interact with nucleophilic residues in proteins and enzymes, leading to enhanced biological activity [6] [7].

Cellular Uptake and Transport Mechanisms

Chelation significantly improves the cellular bioavailability of 5-nitrothiophene-2-carboxaldehyde derivatives through multiple transport pathways. The formation of neutral metal complexes enhances membrane permeability compared to charged organic ligands, facilitating passive diffusion across cellular membranes [6] [8].

The palladium complexes demonstrate selective accumulation in target cells through metal-specific transport mechanisms. These complexes can exploit cellular metal uptake pathways, including transferrin-mediated endocytosis and metal ion transporters, achieving higher intracellular concentrations than the free ligands [6] [7].

Metal-Induced Metabolic Disruption

The biological activity enhancement observed in palladium(II) complexes results from their ability to disrupt essential cellular processes through metal-specific mechanisms. The complexes interfere with metal homeostasis by competing with endogenous metal ions for binding sites on metalloenzymes and metalloproteins [6] [7].

Palladium complexes specifically target mitochondrial respiratory chain complexes, particularly complex I, leading to disruption of cellular energy production. This mitochondrial targeting results in decreased adenosine triphosphate synthesis and altered cellular redox balance, ultimately triggering apoptotic pathways in target organisms [6].

Structure-Function Relationships in Enhancement

The degree of bioactivity enhancement correlates directly with specific structural features of the metal complexes. Complexes exhibiting the greatest enhancement factors possess optimal geometric arrangements that maximize both cellular uptake and target binding affinity [1] [2] [8].

The N⁴-substitution pattern on the thiosemicarbazone framework significantly influences the enhancement magnitude. Bulky substituents such as adamantyl groups provide the highest enhancement factors (4.87-fold for [Pd(5-NT-AdmTSCN)Cl₂]), while smaller substituents yield moderate improvements (2.97-3.54-fold) [1] [2].

| Compound | IC₅₀ (μM) | Enhancement Factor | Activity vs Standard |

|---|---|---|---|

| 5-NT-4-BPTSCN (ligand) | 2.56 | - | Higher |

| [Pd(5-NT-4-BPTSCN)Cl₂] | 0.85 | 3.01 | Much Higher |

| 5-NT-4-ETPTSCN (ligand) | 3.12 | - | Lower |

| [Pd(5-NT-4-ETPTSCN)Cl₂] | 1.05 | 2.97 | Higher |

| 5-NT-4-COTSCN (ligand) | 4.25 | - | Lower |

| [Pd(5-NT-4-COTSCN)Cl₂] | 1.20 | 3.54 | Higher |

| 5-NT-4-AdmTSCN (ligand) | 3.85 | - | Lower |

| [Pd(5-NT-4-AdmTSCN)Cl₂] | 0.79 | 4.87 | Much Higher |

| Metronidazole (standard) | 1.93 | - | Reference |

Synergistic Effects and Cooperative Binding

The enhancement mechanisms operate through synergistic effects between the organic ligand and metal center. The 5-nitrothiophene-2-carboxaldehyde moiety provides initial target recognition and binding specificity, while the palladium center contributes additional binding interactions and catalytic activity [1] [6].

Cooperative binding effects emerge when multiple complex molecules interact with large biomolecular targets. The metal centers can coordinate additional donor atoms from proteins or nucleic acids, creating multidentate binding modes that significantly increase binding stability and biological effectiveness [6] [7].

Structure-Activity Correlations in Transition Metal Complexes

The structure-activity relationships in transition metal complexes of 5-nitrothiophene-2-carboxaldehyde reveal fundamental principles governing their biological effectiveness. These correlations provide essential insights for the rational design of enhanced therapeutic agents based on organometallic frameworks [1] [2] [8] [9].

Primary Structural Determinants

The coordination mode represents the most critical structural factor influencing biological activity. Bidentate coordination through thionic sulfur and azomethine nitrogen atoms creates optimal geometric arrangements for biological target interaction [1] [3] [4]. This coordination mode generates stable five-membered chelate rings that maintain structural integrity under physiological conditions while providing accessible coordination sites for additional interactions.

The square planar geometry characteristic of palladium(II) d⁸ complexes contributes significantly to biological activity through optimal spatial arrangement of functional groups. This geometry positions the 5-nitrothiophene-2-carboxaldehyde moiety and auxiliary ligands in configurations that maximize complementarity with biological targets [1] [10].

Electronic Structure Correlations

The electron-withdrawing nitro group at the 5-position of the thiophene ring plays a crucial role in activity enhancement through electronic activation of the entire molecular framework. This substituent increases the electrophilicity of both the thiophene system and the coordinated metal center, facilitating interactions with nucleophilic sites on biological targets [12] [9].

The π-conjugated system extending from the thiophene ring through the thiosemicarbazone framework to the metal center creates delocalized molecular orbitals that enhance binding affinity through π-π stacking interactions with aromatic amino acid residues and nucleic acid bases [12] [9] [10].

Substitution Pattern Effects

The N⁴-substitution pattern on the thiosemicarbazone framework demonstrates profound effects on biological activity through modulation of lipophilicity, steric interactions, and electronic properties. Cyclic substituents generally provide higher activity than acyclic analogues, with the activity order: adamantyl > benzylpiperidine > cyclohexyl > ethylpiperidine [1] [2] [8].

This activity trend correlates with the ability of bulky substituents to enhance membrane permeability while maintaining favorable binding interactions with biological targets. The adamantyl group provides optimal hydrophobic interactions and steric protection of the coordination sphere [1] [2].

Metal Center Contributions

The choice of metal center significantly influences structure-activity relationships through electronic configuration, coordination preferences, and redox properties. Palladium(II) complexes consistently demonstrate superior activity compared to other transition metal analogues due to their optimal combination of stability, reactivity, and cellular compatibility [1] [2] [13].

The d⁸ electronic configuration of palladium(II) favors square planar coordination geometries that position ligands in optimal orientations for biological target recognition. Additionally, the moderate redox potential of palladium enables participation in cellular redox processes without causing excessive oxidative damage [13] [14].

Thermodynamic Stability Relationships

The thermodynamic stability of metal complexes correlates directly with their biological effectiveness through enhanced resistance to decomposition under physiological conditions. Complexes with higher formation constants and thermal stability maintain their structural integrity longer in biological systems, resulting in sustained activity [1] [5] [15].

The chelate effect contributes significantly to stability enhancement, with five-membered chelate rings providing optimal balance between strain and stability. This geometric constraint prevents ligand dissociation while maintaining sufficient flexibility for conformational adaptation to biological targets [1] [7].

| Structural Feature | Effect on Activity | Activity Correlation | Mechanistic Role |

|---|---|---|---|

| Thionic sulfur coordination | Essential for coordination | Strong positive | Primary coordination site |

| Azomethine nitrogen coordination | Required for bidentate binding | Strong positive | Secondary coordination site |

| Planar square geometry | Optimal for d⁸ metal centers | Moderate positive | Structural stability |

| Electron-withdrawing nitro group | Enhances electrophilicity | Strong positive | Electronic activation |

| Thiophene ring system | Provides π-conjugation | Moderate positive | Delocalization pathway |

| N⁴-substitution pattern | Modulates lipophilicity | Variable | Selectivity determinant |

| Chelate ring formation | Stabilizes metal complex | Strong positive | Thermodynamic stability |

| Metal center electronic configuration | Influences redox properties | Moderate positive | Catalytic activity |

Quantitative Structure-Activity Modeling

Quantitative analysis of structure-activity relationships reveals that biological activity correlates with multiple molecular descriptors including molecular volume, dipole moment, and frontier orbital energies. The most active complexes possess intermediate lipophilicity values (log P = 2.5-3.5) that optimize membrane permeability while maintaining aqueous solubility [8] [9].

Electronic descriptors, particularly the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital, correlate inversely with biological activity. Complexes with smaller energy gaps demonstrate enhanced reactivity and binding affinity due to increased polarizability and charge transfer capability [12] [9].

Selectivity and Specificity Factors

Structure-activity correlations reveal that selectivity for specific biological targets depends on precise geometric complementarity between the metal complex and target binding sites. The rigid coordination geometry of palladium(II) complexes provides shape selectivity that discriminates between different cellular targets [1] [6] [13].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant